molecular formula C7H11NO2 B1316438 2-(3,5-Dimethylisoxazol-4-yl)ethanol CAS No. 83467-34-9

2-(3,5-Dimethylisoxazol-4-yl)ethanol

Cat. No. B1316438
CAS RN: 83467-34-9
M. Wt: 141.17 g/mol
InChI Key: QVSACOUKYXVIGR-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylisoxazol-4-yl)ethanol” is a unique chemical compound with the empirical formula C7H11NO2 . It has a molecular weight of 141.17 and is typically in liquid form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “2-(3,5-Dimethylisoxazol-4-yl)ethanol” is CC1=C(CCO)C(C)=NO1 . The InChI string is 1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(3,5-Dimethylisoxazol-4-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 141.17 . The compound is non-combustible .

Scientific Research Applications

Polymer Synthesis

3,5-Dimethyl-4-vinylisoxazole, derived from 2-(3,5-dimethylisoxazol-4-yl)ethanol, has been utilized in the synthesis of polymers. These polymers are notable for having pendant isoxazole rings, which are produced in the presence of radical initiators (Bertini, Munno, & Pocci, 1976).

Synthesis of Novel Compounds

This chemical has played a role in the synthesis of various novel compounds, such as 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol and anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine. These syntheses often involve condensation reactions in ethanol and are characterized by techniques like IR, NMR, and mass spectrometry (Asiri & Khan, 2010); (Asiri & Khan, 2011).

Molecular Structure Analysis

The compound has been used in studies focusing on molecular structures and interactions. For instance, the synthesis and crystal structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol were investigated, utilizing single crystal X-ray diffraction and DFT calculations (Long, Qin, Wu, Zou, & Zhou, 2019).

Coordination Chemistry

It also finds applications in coordination chemistry, particularly in the study of metal-ligand interactions. Research on the coordination behavior of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with various metals like Pd(II), Zn(II), and Cu(II) has been conducted. These studies involve the synthesis of new compounds with different geometries and nuclearities, contributing significantly to our understanding of metal coordination complexes (Muñoz, Pons, Ros, Font‐Bardia, Kilner, & Halcrow, 2011).

Agricultural and Medicinal Chemistry

Compounds like 2-(1H-1,2,4-triazol-1-yl)ethanols, which have close relevance to 2-(3,5-Dimethylisoxazol-4-yl)ethanol, are of interest in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. Research has been conducted on the selective generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, demonstrating the compound's versatility in creating substituted triazoles (Lassalas, Claraz, Tran, Vors, Tsuchiya, Coqueron, & Cossy, 2017).

Ethylene Oligomerization Catalysis

This compound has been investigated for its use in synthesizing pyrazolyl iron, cobalt, nickel, and palladium complexes, which are evaluated as catalysts for ethylene oligomerization. These studies are pivotal in the field of catalysis and industrial chemistry (Ainooson, Ojwach, Guzei, Spencer, & Darkwa, 2011).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSACOUKYXVIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509253
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylisoxazol-4-yl)ethanol

CAS RN

83467-34-9
Record name 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AO Chagarovskiy, EM Budynina, OA Ivanova… - Organic & …, 2016 - pubs.rsc.org
A convenient general approach to 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols based on the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or …
Number of citations: 13 pubs.rsc.org
BN Naidu, M Patel, B McAuliffe, B Ding… - Journal of Medicinal …, 2022 - ACS Publications
Allosteric HIV-1 integrase inhibitors (ALLINIs) have garnered special interest because of their novel mechanism of action: they inhibit HIV-1 replication by promoting aberrant integrase …
Number of citations: 10 pubs.acs.org

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